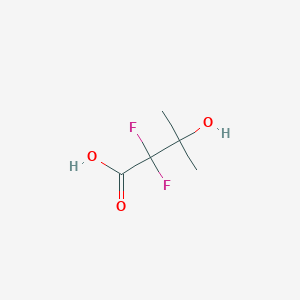

2-Amino-3-bromo-6-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-bromo-6-methylbenzoic acid is a compound that is closely related to various other substituted benzoic acids, which have been studied for their molecular structures and chemical properties. Although the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds such as 2-amino-5-bromobenzoic acid methyl ester , 2-amino-3-methylbenzoic acid , and 2-amino-3-bromopyridine with 4-methylbenzoic acid . These compounds are typically characterized using techniques like X-ray diffraction, FTIR, FT-Raman, and NMR spectroscopy.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen with aminobenzoic acids . For instance, anthranilic acid can undergo a double Ugi four-component reaction to yield various derivatives . Similarly, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid involves a multi-step reaction including bromination, diazo formation, and hydrolysis . These methods could potentially be adapted for the synthesis of 2-Amino-3-bromo-6-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, revealing details such as space groups and cell parameters . For example, the structure of 2-amino-3-methylbenzoic acid is monoclinic with specific cell dimensions . Theoretical calculations using methods like DFT can complement these studies by predicting vibrational wave numbers and molecular geometries .

Chemical Reactions Analysis

Aminobenzoic acids participate in various chemical reactions, including multicomponent reactions that can yield complex structures . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, which can affect the outcome of reactions such as Ugi reactions . The chemical behavior of 2-Amino-3-bromo-6-methylbenzoic acid could be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods. For instance, vibrational spectra obtained from FTIR and FT-Raman provide insights into the functional groups present . NMR spectroscopy offers information on the chemical environment of hydrogen and carbon atoms within the molecule . Additionally, properties like dipole moment, polarizability, and hyperpolarizability can be calculated to understand the electronic characteristics of the molecule .

科学的研究の応用

Synthesis and Characterization of Chloranthraniliprole

2-Amino-3-bromo-6-methylbenzoic acid has been utilized in the synthesis of Chloranthraniliprole, a significant agricultural pesticide. This synthesis involves a series of reactions starting from 3-methyl-2-nitrobenzoic acid and eventually combining with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to produce Chloranthraniliprole (Zheng Jian-hong, 2012).

Synthesis of Anti-Cancer Drug Intermediates

In the field of medicinal chemistry, 2-Amino-3-bromo-6-methylbenzoic acid serves as a precursor in the synthesis of key intermediates for anti-cancer drugs. This involves the conversion of 2-amino-5-methylbenzoic acid into bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is crucial for developing thymidylate synthase inhibitors (Cao Sheng-li, 2004).

Research on Halogeno-Derivatives of Benzothiophen

In organic chemistry, studies on halogeno-derivatives of benzothiophen involve the use of 2-amino-3-bromo-6-methylbenzoic acid. These studies focus on synthesizing various derivatives and analyzing their potential pharmacological activities (N. Chapman, K. Clarke, S. N. Sawhney, 1968).

Solubility and Solvent Effect Studies

The solubility of 2-amino-3-methylbenzoic acid, a compound related to 2-Amino-3-bromo-6-methylbenzoic acid, has been studied in various solvents. These studies are essential for understanding the purification processes of such compounds (A. Zhu et al., 2019).

Safety and Hazards

特性

IUPAC Name |

2-amino-3-bromo-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQRATMODGGVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-6-methylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)

![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)

![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)

![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)

![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)

![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)